molecular formula C14H14N4OS B2989412 1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide CAS No. 1203281-02-0

1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide

Cat. No. B2989412
CAS RN: 1203281-02-0
M. Wt: 286.35
InChI Key: NCKIRVIGFITIGV-UHFFFAOYSA-N
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Description

The compound “1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide” belongs to the class of thiazoles . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have diverse biological activities and are found in many potent biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps including alpha halogenation, cyclization, hydrolysis, condensation, and cyclization reaction .


Molecular Structure Analysis

The molecular structure of thiazole derivatives can be analyzed using various spectroscopic techniques. For instance, 1H NMR spectroscopy can provide information about the hydrogen atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives can be complex and varied. The reactivity of these compounds can be influenced by the presence of various substituent groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary widely depending on their specific structure. For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives are known for their potent antimicrobial properties. The compound can be utilized in the development of new antimicrobial agents targeting a range of pathogenic bacteria and fungi. Research has shown that modifications of the thiazole ring can lead to compounds with significant activity against various strains of bacteria, including resistant ones .

Anticancer Properties

The thiazole moiety is a common feature in many anticancer drugs. This compound could be investigated for its potential to inhibit the growth of cancer cells. Studies have indicated that thiazole derivatives can exhibit cytotoxic activity against several human tumor cell lines, making them candidates for antitumor drug development .

Anti-Inflammatory Applications

Due to the structural similarity with known anti-inflammatory drugs, this compound might act as a COX-2 inhibitor, providing relief from inflammation. It could be a starting point for the synthesis of new anti-inflammatory medications with improved efficacy and reduced side effects .

Neuroprotective Effects

Thiazole derivatives have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The compound could be explored for its potential role in the synthesis of neurotransmitters or protection against neuronal damage .

Antidiabetic Activity

The structural framework of thiazoles has been linked to antidiabetic activity. This compound could be part of research efforts to create new antidiabetic drugs that help regulate blood sugar levels more effectively .

properties

IUPAC Name

1-ethyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-3-18-7-6-11(17-18)14(19)16-10-4-5-13-12(8-10)15-9(2)20-13/h4-8H,3H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKIRVIGFITIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide

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